N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
- PET Radiotracers for Alzheimer's Disease : A study explored the synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors for potential application as PET radiotracers in imaging Alzheimer's disease. These radiotracers could help in the early detection and monitoring of Alzheimer's disease progression (Gao, Wang, & Zheng, 2018).
Anticancer Activity
- Topoisomerase II Inhibitors : Certain benzothiazole derivatives have shown inhibitory activity against eukaryotic DNA topoisomerase II, suggesting potential applications in cancer therapy. These compounds could serve as a foundation for the development of new anticancer drugs (Pınar et al., 2004).
- Synthesis and Anticancer Activity of 4-Thiazolidinones : Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and evaluated for their anticancer activity. Some of these compounds showed significant activity against various cancer cell lines, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : New derivatives incorporating benzothiazole moieties were studied for their antimicrobial and antioxidant properties. These findings suggest that such compounds could be further developed into drugs with antimicrobial and antioxidant activities (Ahmad et al., 2010).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents for cardiac electrophysiological applications. This suggests their use in the development of treatments for arrhythmias (Morgan et al., 1990).
Polymer Synthesis
- Aromatic Polyimides : The synthesis and characterization of novel aromatic polyimides from derivatives similar to the query compound highlight applications in materials science, particularly in developing polymers with high thermal stability and specific physical properties (Butt et al., 2005).
Wirkmechanismus
Target of Action
The primary target of CCG-310484 is the RhoA transcriptional signaling pathway . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .
Mode of Action
CCG-310484 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .
Biochemical Pathways
The compound affects the Rho/SRF pathway, which plays a crucial role in several cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .
Pharmacokinetics
The compound’s potent activity in in vitro cancer cell functional assays suggests it may have favorable pharmacokinetic properties .
Result of Action
CCG-310484 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-310484 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Action Environment
The compound’s selective activity against certain cancer cell lines suggests that its efficacy may be influenced by the cellular environment, including the expression levels of rho .
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-2-23-14-6-4-3-5-10(14)16(20)19-17-18-11-7-12-13(22-9-21-12)8-15(11)24-17/h3-8H,2,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINLCSKJKVLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.